N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt
Overview
Description
N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt is a useful research compound. Its molecular formula is C26H40N2O6 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis : N-Cbz-L-Glutamic acid derivatives are used in stereoselective synthesis processes. For example, (S)-Pyroglutamic acid is transformed into a Cbz-protected ester, which facilitates the stereoselective introduction of alkyl and aryl groups in the synthesis of substituted glutamic acids (Herdeis & Kelm, 2003).
Synthesis of Pharmaceutical Compounds : It plays a role in the synthesis of pharmaceutical compounds, such as Lenalidomide. This involves esterification and deprotection processes using N-Cbz-L-glutamine (Ji Ya-fei, 2008).
Prodrug Forms : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of prodrug forms. For example, ester prodrugs of a phosphinate pseudopeptide were synthesized using H-phosphinic acids derived from N-Cbz vinyl glycine esters (Feng & Coward, 2006).
Electroactive Materials Synthesis : Carboxylated pyrrole and carbazole-containing monomers synthesized from the monobenzyl ester of L-glutamic acid have applications in electroactive material development (Govindaraji et al., 2006).
Development of Dipeptide Mimetics : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of dipeptide mimetics, aiding in the production of stereopure compounds in pharmaceutical research (Mulzer et al., 2000).
Functional Food Development : It contributes to functional food development, especially in the production of glutamic acid, an important neurotransmitter and metabolic intermediate, by lactic acid bacteria (Zareian et al., 2012).
Polymer Synthesis : N-Cbz-L-Glutamic acid derivatives are involved in the synthesis of novel hydroxyl- or methyl ester-terminated hyperbranched poly(ester-amide)s, which have applications in polymer chemistry (Bao et al., 2012).
Optimization in Peptide Synthesis : These compounds are used for optimizing the synthesis of peptide nucleic acid (PNA) monomers, contributing significantly to molecular biology and personalized medicine (Prokhorov et al., 2018).
Synthesis of Amino Acid Derivatives : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of amino acid derivatives, such as L-[4-13C]Glutamine, which has applications in scientific research involving labeled compounds (Nagasawa et al., 2015).
Polymer Degradation Studies : The thermal decomposition studies of poly(γ-glutamic acid) and related compounds, including N-Cbz-L-Glutamic acid derivatives, provide insights into polymer stability and degradation (Portilla-Arias et al., 2007).
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.C12H23N/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17);11-13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRFRNXPAYUOHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-82-2, 26566-10-9 | |
Record name | NSC156975 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC154965 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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